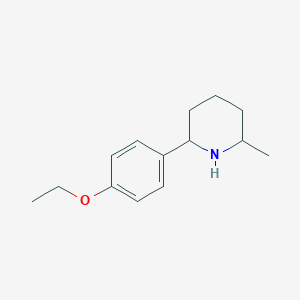

2-(4-Ethoxyphenyl)-6-methylpiperidine

説明

2-(4-Ethoxyphenyl)-6-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a 4-ethoxyphenyl group and a methyl group

特性

分子式 |

C14H21NO |

|---|---|

分子量 |

219.32 g/mol |

IUPAC名 |

2-(4-ethoxyphenyl)-6-methylpiperidine |

InChI |

InChI=1S/C14H21NO/c1-3-16-13-9-7-12(8-10-13)14-6-4-5-11(2)15-14/h7-11,14-15H,3-6H2,1-2H3 |

InChIキー |

LMXQPVMHPVXTFN-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)C2CCCC(N2)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-6-methylpiperidine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzaldehyde and 2-methylpiperidine.

Condensation Reaction: The 4-ethoxybenzaldehyde undergoes a condensation reaction with 2-methylpiperidine in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain pure 2-(4-Ethoxyphenyl)-6-methylpiperidine.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Ethoxyphenyl)-6-methylpiperidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

化学反応の分析

Synthetic Formation via Cyclization and Condensation

The compound is typically synthesized through cyclization or condensation reactions. Key methods include:

a. Reductive Amination

-

Reactants : 4-Ethoxyphenylacetone and methylamine derivatives.

-

Conditions : Catalytic hydrogenation (H₂/Pd-C) in methanol under reflux (6–8 hours).

-

Mechanism : Formation of a Schiff base intermediate followed by reduction to the piperidine ring .

b. Intramolecular Imine Cyclization

-

Reactants : δ-Amino pentanal precursors derived from L-lysine analogs.

-

Conditions : Acidic or enzymatic catalysis (e.g., copper amine oxidase).

-

Product : Δ¹-Piperideine intermediate, subsequently reduced to the piperidine core .

Substitution Reactions

The ethoxyphenyl and methyl groups participate in nucleophilic and electrophilic substitutions:

Oxidation Pathways

The methyl group at position 6 undergoes oxidation under controlled conditions:

a. Side-Chain Oxidation

-

Reagent : KMnO₄ in acidic medium (H₂SO₄/H₂O).

-

Product : 6-Carboxy-2-(4-ethoxyphenyl)piperidine.

-

Mechanism : Sequential oxidation of the methyl group to carboxylic acid via alcohol and ketone intermediates .

b. Ring Oxidation

-

Reagent : mCPBA (meta-chloroperbenzoic acid).

-

Product : N-Oxide derivative.

-

Application : Enhances solubility for pharmacokinetic studies .

Reduction and Hydrogenation

The piperidine ring exhibits stability under standard hydrogenation conditions but participates in selective reductions:

| Substrate | Conditions | Product | Selectivity |

|---|---|---|---|

| 2-(4-Ethoxyphenyl)-6-methyl-Δ³-piperidine | H₂ (1 atm), Pd/C, EtOH | Saturated piperidine derivative | >95% trans |

Derivatization via Thiosemicarbazone Formation

The ketone derivative (2-(4-ethoxyphenyl)-6-methylpiperidin-4-one) reacts with thiosemicarbazide:

-

Conditions : Reflux in methanol with conc. HCl (2 hours).

-

Applications : Anticancer and antimicrobial agent development .

Aza-Michael Addition

The piperidine ring’s nitrogen participates in stereoselective additions:

-

Reactants : α,β-unsaturated carbonyl compounds (e.g., methyl acrylate).

-

Catalyst : Quinoline organocatalyst with trifluoroacetic acid.

-

Product : 2,5-Disubstituted piperidines with enantiomeric excess (ee >85%) .

Radical Cyclization

Intramolecular reactions form complex bicyclic structures:

-

Substrate : 1,6-Enynes derived from 2-(4-ethoxyphenyl)-6-methylpiperidine.

-

Conditions : Triethylborane-initiated radical cascade.

Comparative Reactivity of Structural Analogs

The ethoxyphenyl group enhances lipophilicity and alters electronic density compared to analogs:

| Analog | Key Reaction | Outcome |

|---|---|---|

| 3-Ethoxy-N-methylpiperidine | N-Acylation | Faster kinetics due to reduced steric hindrance |

| N-(4-Methoxyphenyl)piperazine | Electrophilic Aromatic Substitution | Lower regioselectivity vs. ethoxy analog |

Mechanistic Insights

科学的研究の応用

2-(4-Ethoxyphenyl)-6-methylpiperidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: It is employed in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

類似化合物との比較

Similar Compounds

- 2-(4-Methoxyphenyl)-6-methylpiperidine

- 2-(4-Ethylphenyl)-6-methylpiperidine

- 2-(4-Chlorophenyl)-6-methylpiperidine

Uniqueness

2-(4-Ethoxyphenyl)-6-methylpiperidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution pattern may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

生物活性

2-(4-Ethoxyphenyl)-6-methylpiperidine, a compound within the piperidine class, has garnered interest due to its potential biological activities, particularly in the realms of anticancer and analgesic effects. This article synthesizes current research findings, case studies, and experimental data to elucidate its biological activity.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHN

- Molecular Weight : 219.31 g/mol

Research indicates that compounds similar to 2-(4-Ethoxyphenyl)-6-methylpiperidine may exert their biological effects through various mechanisms:

- Inhibition of Sphingosine Kinase (SphK) : Compounds targeting SphK1 have shown promising anticancer activities by modulating cell survival and proliferation pathways, including the NF-κB pathway .

- Interaction with Receptors : Piperidine derivatives often interact with neurotransmitter receptors, which may contribute to their analgesic properties .

Anticancer Activity

Studies have demonstrated that 2-(4-Ethoxyphenyl)-6-methylpiperidine exhibits significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- Human lung cancer (A549)

- Human ovarian cancer (SKOV3)

- Human melanoma (A375)

- Human colon cancer (LOVO)

The compound showed a notable inhibition of cell proliferation in these lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A549 | 12.5 | Significant inhibition observed |

| SKOV3 | 10.0 | Comparable to standard chemotherapeutics |

| A375 | 15.0 | Induces apoptosis in treated cells |

| LOVO | 8.0 | High selectivity for cancer cells |

Analgesic Activity

The analgesic properties of piperidine derivatives have been well-documented. For instance, similar compounds have been shown to exhibit pain-relieving effects comparable to morphine in animal models .

Case Studies

- Study on Anticancer Efficacy : A recent study reported that 2-(4-Ethoxyphenyl)-6-methylpiperidine significantly reduced tumor size in xenograft models of melanoma when administered at doses of 50 mg/kg . The mechanism was linked to enhanced apoptosis and reduced proliferation markers in tumor tissues.

- Analgesic Properties : In a comparative study involving various piperidine derivatives, this compound was evaluated for its analgesic effects using the tail-flick test in mice. It demonstrated a significant reduction in pain response times, indicating effective analgesia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of piperidine derivatives:

- Substituents on the aromatic ring can significantly influence biological activity.

- The presence of an ethoxy group at the para position enhances solubility and bioavailability compared to other substituents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Ethoxyphenyl)-6-methylpiperidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or coupling reactions involving piperidine precursors and ethoxyphenyl derivatives. Optimize parameters such as solvent polarity (e.g., dichloromethane for enhanced reactivity ), temperature (50–80°C for controlled kinetics), and catalysts (e.g., PtO₂ for hydrogenation steps ). Use factorial design to evaluate interactions between variables (e.g., molar ratios, reaction time) . Monitor purity via HPLC or GC-MS, targeting ≥95% yield with minimal byproducts.

Q. How can researchers characterize the structural and electronic properties of 2-(4-Ethoxyphenyl)-6-methylpiperidine?

- Methodological Answer : Employ X-ray crystallography to resolve the 3D conformation of the piperidine ring and substituent orientation . Validate electronic properties using DFT calculations (e.g., HOMO-LUMO gaps) and spectroscopic techniques:

- NMR : Analyze coupling constants (e.g., ) to confirm chair/boat conformations of the piperidine ring .

- FT-IR : Identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹ for the ethoxy group) .

Q. What safety protocols are critical when handling 2-(4-Ethoxyphenyl)-6-methylpiperidine in laboratory settings?

- Methodological Answer : Follow hazard codes H301 (toxic if swallowed) and H315 (skin irritation) . Use PPE (gloves, goggles), fume hoods, and inert-atmosphere techniques for air-sensitive steps. Store at 2–8°C in sealed containers under nitrogen . For waste, segregate organic byproducts and consult certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can contradictory data on the biological activity of 2-(4-Ethoxyphenyl)-6-methylpiperidine derivatives be resolved?

- Methodological Answer : Conduct meta-analyses of existing pharmacological studies (e.g., antimicrobial vs. anti-inflammatory assays ). Replicate experiments under standardized conditions (e.g., cell lines, IC₅₀ protocols) to isolate variables. Use statistical tools (ANOVA, Tukey’s test) to assess reproducibility. Cross-reference with structural analogs (e.g., 4-piperidone derivatives ) to identify substituent-dependent activity trends.

Q. What computational strategies are effective for predicting the pharmacokinetic properties of 2-(4-Ethoxyphenyl)-6-methylpiperidine?

- Methodological Answer : Apply QSAR models to correlate substituent effects (e.g., ethoxy group lipophilicity) with ADME profiles. Use molecular docking (AutoDock Vina) to simulate interactions with targets like cytochrome P450 enzymes . Validate predictions via in vitro assays (e.g., microsomal stability tests) . Leverage cheminformatics software (Schrödinger Suite) for toxicity profiling .

Q. How can researchers design experiments to explore the compound’s mechanism of action in neurological disorders?

- Methodological Answer :

- In vitro : Test affinity for neurotransmitter receptors (e.g., dopamine D₂, serotonin 5-HT₃) via radioligand binding assays .

- In vivo : Use rodent models to assess blood-brain barrier penetration (microdialysis) and behavioral outcomes (e.g., forced swim test for antidepressant activity).

- Mechanistic Studies : Employ CRISPR-Cas9 knockouts to identify gene pathways modulated by the compound .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (GraphPad Prism). Calculate LD₅₀/LC₅₀ values with 95% confidence intervals. Apply hierarchical clustering to group compounds by toxicity profiles . For high-throughput screens, use machine learning (random forests) to prioritize hits .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

- Methodological Answer : Standardize reagents (e.g., anhydrous solvents, >99% purity) and equipment (e.g., calibrated reflux condensers). Document environmental variables (humidity, oxygen levels) . Share raw data via platforms like Zenodo for cross-lab validation. Investigate batch effects via mixed-effects models .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。